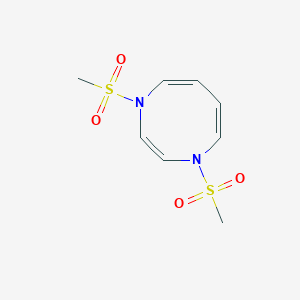
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by the presence of two methanesulfonyl groups attached to a dihydrodiazocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine typically involves the condensation of glyoxal with methanesulfonyl amide (mesylamide) in an alkaline medium . The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with sulfuric and nitric acids to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted diazocine compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives may act as calcium channel blockers, affecting the contraction of smooth muscle cells and leading to vasodilation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in the treatment of hypertension.
1,4-Dithiane-2,5-diol: Used in the synthesis of thiophenes.
1,4-Dimethylbenzene:
Uniqueness
1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is unique due to its dual methanesulfonyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72160-96-4 |
|---|---|
Molekularformel |
C8H12N2O4S2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
1,4-bis(methylsulfonyl)-1,4-diazocine |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-5-3-4-6-10(8-7-9)16(2,13)14/h3-8H,1-2H3 |
InChI-Schlüssel |
ZCSRGAGZRIFZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C=CC=CN(C=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


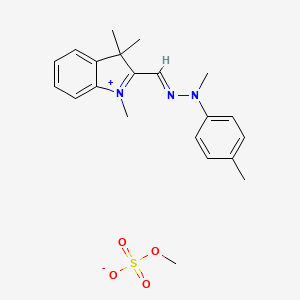
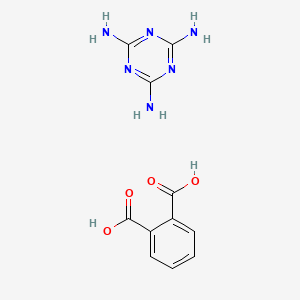
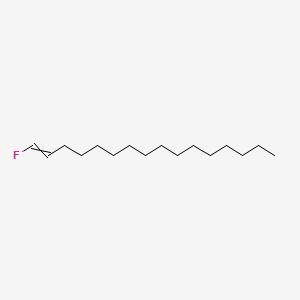
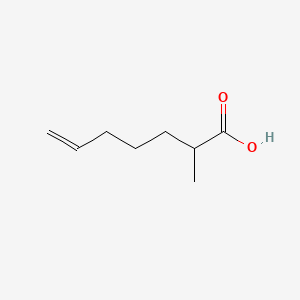

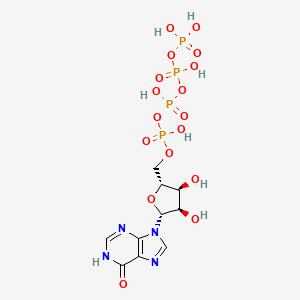

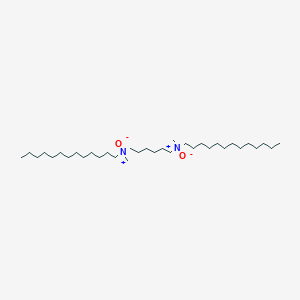
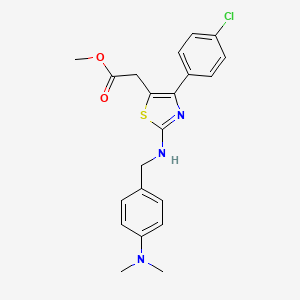
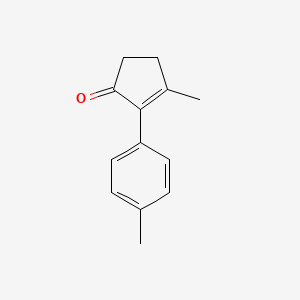
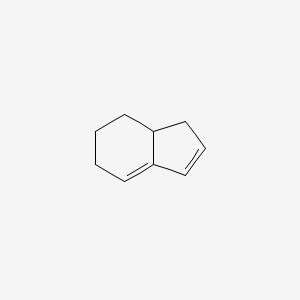
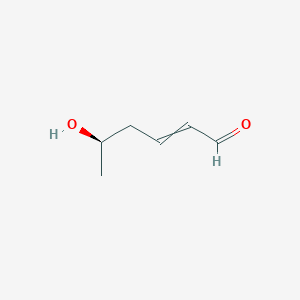
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine](/img/structure/B14459426.png)

